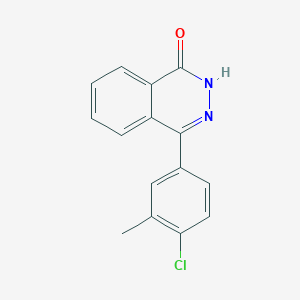

4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one

Description

Properties

CAS No. |

141123-12-8 |

|---|---|

Molecular Formula |

C15H11ClN2O |

Molecular Weight |

270.71 g/mol |

IUPAC Name |

4-(4-chloro-3-methylphenyl)-2H-phthalazin-1-one |

InChI |

InChI=1S/C15H11ClN2O/c1-9-8-10(6-7-13(9)16)14-11-4-2-3-5-12(11)15(19)18-17-14/h2-8H,1H3,(H,18,19) |

InChI Key |

OGZKAXCPOIFUFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NNC(=O)C3=CC=CC=C32)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one typically involves the reaction of 4-chloro-3-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the phthalazinone core structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxide derivatives.

Reduction: Reduction of the phthalazinone ring to form dihydrophthalazinones.

Substitution: Halogen substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield N-oxide derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one and its derivatives have been explored for their potential as anticancer agents. Research indicates that phthalazinones can act as inhibitors of poly (ADP-ribose) polymerase-1 (PARP), which is significant in cancer treatment due to its role in DNA repair mechanisms. Compounds within this class have shown promise in preclinical studies for treating various cancers, including breast and ovarian cancers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. For instance, compounds derived from phthalazinones exhibited notable inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting their potential as therapeutic agents in combating infections .

Anti-inflammatory Effects

Another area of research involves the anti-inflammatory potential of phthalazinone derivatives. Some studies suggest that these compounds may inhibit phosphodiesterase-4 (PDE-4), an enzyme involved in inflammatory responses, thereby offering a pathway for developing new anti-inflammatory drugs .

Synthetic Utility

Diversity-Oriented Synthesis

The synthesis of 4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one can be achieved through various methodologies, including Friedel-Crafts acylation followed by hydrazine condensation. This synthetic versatility allows chemists to create a library of phthalazinone derivatives with diverse functional groups, facilitating the exploration of their biological activities .

Chemical Modifications

Chemical modifications of the phthalazinone structure can enhance its biological activity and selectivity. For example, introducing different aryl or alkynyl groups can lead to compounds with improved potency against specific targets in disease pathways, such as cancer and inflammation .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one would depend on its specific biological target. Generally, phthalazinones can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituent type, position, and additional functional groups (Table 1).

Table 1: Structural and Physicochemical Comparisons

*Estimated using Lipinski’s rules.

Key Observations :

- Bromo-substituted analogs (e.g., 3-Br in ) exhibit higher molecular weight and LogP, which may affect bioavailability .

- Methyl Group Impact : The 3-CH₃ group in the target compound increases steric hindrance compared to unsubstituted 4-chlorophenyl derivatives, possibly reducing off-target interactions .

Anti-Inflammatory and Cytotoxic Activity

- The target compound’s bromo analog (4-(3-bromo-4-methylphenyl)phthalazin-1(2H)-one) demonstrated significant anti-inflammatory activity in carrageenan-induced edema models, suggesting halogen size (Br > Cl) may enhance target engagement .

- Oxadiazole-phthalazinone hybrids () showed cytotoxicity against MCF-7 cells (IC₅₀ = 12–18 µM), while the target compound’s activity remains uncharacterized, highlighting the role of heterocyclic moieties in anticancer effects .

Receptor Binding Profiles

- 4-(4-Methylphenyl)phthalazin-1(2H)-one derivatives () exhibited high α1-adrenergic receptor (α1-AR) affinity (Kᵢ = 0.8 nM), but the addition of a 4-Cl substituent (as in the target compound) may further modulate selectivity .

- Fluoro-substituted analogs (e.g., 4-(4-fluoro-3-piperazinylbenzyl)phthalazin-1(2H)-one in ) are potent PARP-1 inhibitors (IC₅₀ < 10 nM), suggesting electron-withdrawing groups enhance enzyme inhibition .

Biological Activity

4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one is a phthalazine derivative with significant potential in medicinal chemistry, particularly in cancer treatment and antimicrobial activity. Its unique structure, featuring a chloro-substituted phenyl group and a phthalazinone core, contributes to its biological activities. This article reviews the compound's biological activity, including enzyme inhibition, antimicrobial properties, and anticancer effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one is C15H11ClN2O, with a molecular weight of approximately 270.71 g/mol. The compound's structure includes:

- Phthalazinone core : A bicyclic system that enhances its reactivity.

- Chloro and methyl groups : These substituents influence its interaction with biological targets.

Enzyme Inhibition

Research indicates that 4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one effectively inhibits poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms. This inhibition is significant for maintaining genomic stability and could have therapeutic implications in cancer treatment.

Table 1: Inhibition of PARP Activity

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one | 5.8 | |

| Other phthalazine derivatives | Varies |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies using the agar diffusion method demonstrated moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans.

Table 2: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 | |

| Escherichia coli | 10 | |

| Candida albicans | 11 |

Anticancer Activity

In vitro studies have shown that 4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one exhibits significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. The growth inhibition rates were notably high, indicating its potential as an anticancer agent.

Table 3: Cytotoxicity Against Cancer Cell Lines

The biological activity of 4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one can be attributed to its ability to interact with specific biological targets:

- PARP Inhibition : By inhibiting PARP, the compound disrupts DNA repair pathways, leading to increased cell death in cancer cells.

- Antimicrobial Mechanism : The structural characteristics allow for effective binding to microbial surfaces, enhancing its antimicrobial efficacy.

Case Studies

Several studies have explored the therapeutic potential of phthalazine derivatives, including:

- Study on Anticancer Properties : A recent study highlighted the efficacy of phthalazine derivatives in inhibiting tumor growth in xenograft models, showing promise for future clinical applications .

- Antimicrobial Efficacy Study : Research demonstrated that modifications to the phthalazine structure could enhance antimicrobial properties against resistant strains of bacteria .

Q & A

Q. How can the synthesis of 4-(4-Chloro-3-methylphenyl)phthalazin-1(2H)-one be optimized for higher yield and purity?

Methodological Answer:

-

Reaction Optimization : Use a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under controlled heating (e.g., steam bath for 2 hours) to enhance chlorination efficiency .

-

Purification : Recrystallize the product from ethanol to remove impurities, as demonstrated in analogous phthalazinone syntheses (yield: 65–75%, purity >95%) .

-

Table 1 : Key Reaction Parameters and Outcomes (Adapted from ):

Parameter Value Outcome Solvent POCl₃ (5 mL) Facilitates chlorination Temperature 100°C (steam bath) Optimal reaction rate Recrystallization Ethanol Purity >95%

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Single-Crystal XRD : Resolve molecular geometry and confirm substituent positioning (e.g., mean C–C bond length: 0.013 Å, R factor: <0.1) .

- Fluorimetry : Use fluorescence quenching to detect metal ion interactions (e.g., Fe³⁺ detection limit: 0.12 μM) .

- NMR/FT-IR : Assign peaks for chloro-methylphenyl groups (¹H NMR: δ 7.8–8.2 ppm for aromatic protons; FT-IR: 1680 cm⁻¹ for C=O stretch) .

Q. How should researchers integrate theoretical frameworks into the study of this compound's reactivity?

Methodological Answer:

- Conceptual Anchors : Link reactivity studies to established theories (e.g., frontier molecular orbital theory for electrophilic substitution patterns) .

- Guided Hypothesis Testing : Use theoretical predictions to design experiments (e.g., steric effects of the 3-methyl group on regioselectivity) .

Advanced Research Questions

Q. How can contradictions in catalytic activity data across studies be resolved?

Methodological Answer:

- Systematic Replication : Repeat experiments using factorial design (e.g., varying temperature, solvent, and catalyst loading) to isolate variables .

- Meta-Analysis : Compare datasets using standardized metrics (e.g., turnover frequency, activation energy) and identify outliers via statistical tools (e.g., Grubbs’ test) .

Q. What computational strategies can predict the compound's interactions in biological systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model binding affinities to target proteins (e.g., COMSOL Multiphysics for simulating ligand-receptor dynamics) .

- AI-Driven QSAR : Train models on phthalazinone derivatives to predict toxicity or bioactivity (e.g., random forest algorithms for ADMET profiling) .

Q. What interdisciplinary approaches are needed to study environmental impacts of this compound?

Methodological Answer:

- Environmental Fate Modeling : Combine chemical engineering separation technologies (e.g., membrane filtration) with ecotoxicology assays to assess biodegradation pathways .

- Lifecycle Analysis : Track synthetic byproducts using HPLC-MS and correlate with toxicity data (e.g., Chromolith® columns for high-resolution separation) .

Q. How can fluorescence-based sensing applications be validated for metal ion detection?

Methodological Answer:

-

Selectivity Testing : Compare fluorescence quenching across metal ions (e.g., Fe³⁺ vs. Cu²⁺) under varying pH (Table 2) .

-

Table 2 : Fluorescence Quenching Efficiency (Adapted from ):

Metal Ion Detection Limit (μM) Quenching Efficiency (%) Fe³⁺ 0.12 92 Fe²⁺ 0.18 85 Cu²⁺ 1.5 35

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.